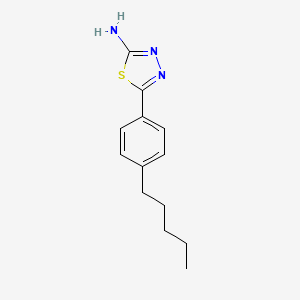

![molecular formula C8H7NO2S B1364265 4-甲基-4H-噻吩并[3,2-b]吡咯-5-甲酸 CAS No. 841222-62-6](/img/structure/B1364265.png)

4-甲基-4H-噻吩并[3,2-b]吡咯-5-甲酸

描述

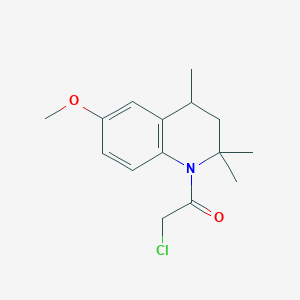

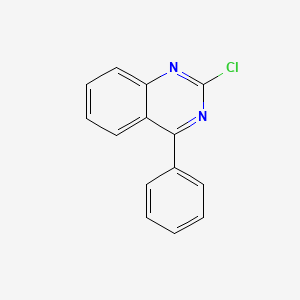

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the empirical formula C8H7NO2S . It has a molecular weight of 181.21 . The compound is solid in form .

Synthesis Analysis

The synthesis of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives has been reported in the literature . For instance, 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Molecular Structure Analysis

The molecular structure of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be represented by the SMILES stringCn1c(cc2sccc12)C(O)=O . The InChI code for the compound is 1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, it has been used in the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives . It has also been used in the synthesis of new fused 4H-thieno[3,2-b]pyrrole derivatives .Physical and Chemical Properties Analysis

The compound has a molecular weight of 181.21 g/mol . It has a complexity of 549 and a topological polar surface area of 102 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .科学研究应用

衍生物合成

合成了一系列 N-取代的 4H-噻吩并[3,2-b]吡咯-5-甲酸及其咪唑基衍生物。这些衍生物在化学和生物化学的各个领域具有潜在应用。合成涉及使用 (4H-噻吩并[3,2-b]吡咯-5-基)甲酸的 4-甲基衍生物与不同化合物反应,提供了一系列酰胺 (Torosyan 等人,2018 年)。

化学反应和催化剂

研究了催化剂、酰氯和溶剂对 2-甲基-4H-噻吩并[3,2-b]吡咯-5-甲酸甲酯酰化的影响。这项研究突出了不同催化剂在将酰基引入噻吩并吡咯特定位置中的作用,展示了这些化合物的化学多功能性 (Yarovenko 等人,2003 年)。

自缩合和聚合物形成

N-取代的 (4H-噻吩并[3,2-b]吡咯-5-基)甲醇经历自缩合反应生成双(4H-噻吩并[3,2-b]-吡咯-5-基)甲烷。这些化合物在开发新材料和聚合物中具有潜在应用 (Torosyan 等人,2018 年)。

光致变色化合物合成

已经对基于噻吩并吡咯的光致变色剂的合成进行了研究。这些研究探讨了区域选择性酰化过程的条件以及这些化合物在制造光响应材料中的潜在应用 (Krayushkin 等人,2002 年)。

杂环化合物库

通过并行溶液相合成,创建了包含 4H-噻吩并[3,2-b]吡咯部分的杂环组合库。这项研究为组合化学领域做出了贡献,为药物发现和材料科学提供了新的途径 (Ilyin 等人,2007 年)。

量子化学研究

对 2-甲基-4H-噻吩并[3,2-b]吡咯-5-甲酸甲酯的电子结构和反应性进行了量子化学研究,提供了在不同反应条件下其化学行为的见解。这项研究对于理解这些化合物在各种化学反应中的分子特性和潜在应用至关重要 (Yarovenko 等人,2006 年)。

安全和危害

作用机制

Target of Action

The primary target of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

The compound interacts with its target, DAO, by inhibiting its cellular activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid affects the metabolic pathways involving D-amino acids

Result of Action

The result of the compound’s action is the potent inhibition of DAO’s cellular activity .

生化分析

Biochemical Properties

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of transfected D-amino acid oxidase (DAO) in CHO cells, with an IC50 of 145 nM for human DAO and 114 nM for rat DAO . This compound does not exhibit activity towards D-aspartate oxidase (DDO) or P450 enzymes such as CYP3A4, CYP2D6, and CYP3C9 . The interactions between 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and these enzymes are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of specific enzymes, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase can affect the metabolism of D-amino acids within cells, potentially altering cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its binding interactions with specific enzymes and proteins. By inhibiting D-amino acid oxidase, this compound prevents the oxidation of D-amino acids, which can lead to changes in cellular metabolism and gene expression . Additionally, its lack of activity towards other enzymes such as D-aspartate oxidase and P450 enzymes suggests a selective mechanism of action that targets specific biochemical pathways .

Metabolic Pathways

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in metabolic pathways that include interactions with enzymes such as D-amino acid oxidase. By inhibiting this enzyme, the compound can alter the metabolic flux of D-amino acids, potentially affecting the levels of various metabolites within cells . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

属性

IUPAC Name |

4-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHAUWSWUZWKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390497 | |

| Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841222-62-6 | |

| Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

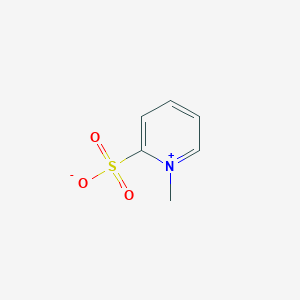

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)

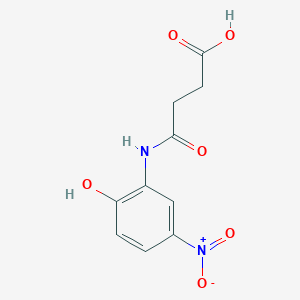

![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)

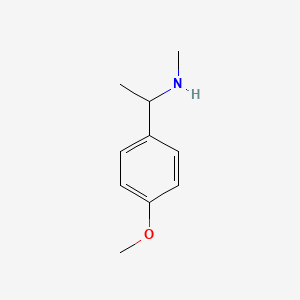

![5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364214.png)

![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)